molecular formula C8H17NO B13223296 4-(Butylamino)butan-2-one

4-(Butylamino)butan-2-one

Cat. No.: B13223296
M. Wt: 143.23 g/mol
InChI Key: XXZWLPFHZPCOSF-UHFFFAOYSA-N
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Description

4-(Butylamino)butan-2-one is a ketone derivative featuring a butylamino substituent at the 4-position of the butan-2-one backbone. The butylamino group may influence solubility, reactivity, and biological interactions, distinguishing it from similar compounds in industrial, cosmetic, or agricultural contexts .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(butylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-3-4-6-9-7-5-8(2)10/h9H,3-7H2,1-2H3

InChI Key

XXZWLPFHZPCOSF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of butanone with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation or reductive amination to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butylamino)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

  • Molecular Formula : C₁₀H₁₂O₂ .
  • Applications : Widely used in fragrances and flavorings due to its raspberry-like aroma. The International Fragrance Association (IFRA) has established safety standards for its use in 12 product categories, with concentration limits based on toxicity assessments .
  • Key Findings : Demonstrated low cytotoxicity in cosmetic formulations but requires adherence to IFRA guidelines for safe application .

4-(Phenylsulfanyl)butan-2-one

  • Molecular Formula : C₁₀H₁₀OS .
  • Applications: Exhibits potent anti-melanogenic activity, suppressing tyrosinase activity and melanin synthesis in zebrafish models. Outperformed arbutin and 1-phenyl-2-thiourea (PTU) in efficacy .
  • Key Findings: Low cytotoxicity in B16-F10 melanoma cells (viability >90% at ≤50 µM) and safe for cosmetic use .

4-(N-Methyl-N-phenylamino)butan-2-one

  • Molecular Formula: C₁₁H₁₅NO .
  • Applications : Antimicrobial and larvicidal agent, showing strong inhibition against bacteria, fungi, and Spodoptera litura larvae (LD₅₀ = 330.69 µg/mL) .

4-Phenyl-2-butanone

  • Molecular Formula : C₁₀H₁₂O .
  • Key Findings: Limited safety data; primarily used in research settings .

Halogenated Derivatives (e.g., 4-(2-Chlorophenyl)butan-2-one)

  • Molecular Formula : C₁₀H₁₁ClO .
  • Key Findings : Structural modifications like halogenation alter physicochemical properties but require further toxicity profiling .

Data Table: Comparative Analysis of Butan-2-one Derivatives

Compound Name Molecular Formula Substituent Key Applications Cytotoxicity/Safety References
4-(Butylamino)butan-2-one C₉H₁₇NO Butylamino Insufficient data Not reported -
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 4-Hydroxyphenyl Fragrances, flavorings IFRA-regulated
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₀OS Phenylsulfanyl Skin whitening Low cytotoxicity
4-(N-Methyl-N-phenylamino)butan-2-one C₁₁H₁₅NO N-Methyl-N-phenylamino Antimicrobial, larvicidal LD₅₀ = 330.69 µg/mL
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl Laboratory chemical Limited safety data

Biological Activity

4-(Butylamino)butan-2-one, also known as butylone, is a synthetic compound belonging to the cathinone class, which is structurally related to amphetamines. This compound has garnered interest for its potential psychoactive effects and biological activities, making it a subject of various studies in pharmacology and toxicology.

  • Molecular Formula : C10_{10}H15_{15}N
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2543-57-9

The biological activity of this compound primarily involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin, similar to other compounds in the cathinone family. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Biological Activity and Effects

  • Stimulant Effects : Research indicates that butylone exhibits stimulant properties, which may include increased energy, euphoria, and enhanced sociability.
  • Neurotoxicity : Some studies have raised concerns about the neurotoxic potential of butylone, particularly regarding its effects on dopaminergic systems. Prolonged exposure may lead to neurochemical alterations similar to those observed with other psychoactive substances.
  • Cardiovascular Effects : As a stimulant, butylone may also affect heart rate and blood pressure, potentially leading to cardiovascular complications in sensitive individuals.

Case Studies and Research Findings

A review of literature reveals various studies assessing the biological activity of butylone:

  • Study on Neurotoxicity : A study published in Neuropharmacology assessed the neurotoxic effects of several cathinones, including butylone. It was found that butylone could induce significant oxidative stress in neuronal cells, suggesting a potential risk for neurodegeneration .
  • Comparative Analysis : In a comparative study involving multiple synthetic cathinones, butylone was shown to have a higher potency than other analogs like methylone regarding dopamine transporter inhibition . This suggests that butylone may have more pronounced stimulant effects.

Data Table: Summary of Biological Activities

Activity TypeObservations
Stimulant EffectsIncreased energy and euphoria
NeurotoxicityInduces oxidative stress in neuronal cells
Cardiovascular EffectsPotential increase in heart rate and blood pressure
Dopamine Transporter InhibitionHigher potency compared to methylone

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